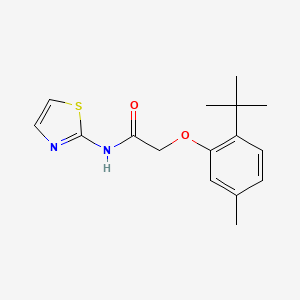![molecular formula C20H13FN2OS B5590841 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B5590841.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to the compound , involves modifications of the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides. This method has allowed the production of pure samples of target compounds with potent cytotoxicity against certain human breast cancer cell lines in vitro, demonstrating the relevance of fluorinated benzothiazoles in antitumor research (Hutchinson et al., 2001).
Molecular Structure Analysis
Studies on a closely related compound, 2-[4-(4-fluorobenzamido)phenyl]benzothiazole, using micro-Raman, mid-IR, far-IR, and DFT, have provided detailed insights into its molecular structure. These analyses revealed the compound's vibrational wavenumbers and optimized molecular structure, demonstrating the compound's stable configuration and contributing to understanding its interaction mechanisms at the molecular level (Unsalan et al., 2014).
Chemical Reactions and Properties
The synthesis and characterization of various fluorobenzamides, including those containing thiazole and thiazolidine rings, highlight the reactivity and potential antimicrobial properties of these compounds. The presence of a fluorine atom at specific positions significantly enhances antimicrobial activity, illustrating the chemical behavior and potential applications of such molecules in developing new antimicrobial agents (Desai et al., 2013).
Physical Properties Analysis
The crystal growth and structural analysis of similar N-substituted benzothiazole compounds provide valuable data on their physical properties. For example, X-ray diffraction studies of N-(1,3-benzothiazol-2-yl)benzamide and its fluorinated derivatives offer insights into their crystalline structure, thermal stability, and non-linear optical properties, important for materials science applications (Raveendiran & Prabukanthan, 2021).
Chemical Properties Analysis
The analysis of N-substituted benzothiazoles, including N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, has contributed to understanding their chemical properties. These studies involve investigating their crystal structures, vibrational properties, and reactivity towards various biological targets. Such investigations are crucial for designing compounds with desired biological or chemical properties for specific applications (Suchetan et al., 2016).
Mechanism of Action
While the specific mechanism of action for “N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
Future Directions
Benzothiazoles have significant pharmaceutical value and potent biological activities, hence, the synthesis of benzothiazoles is of considerable interest . Future research could focus on developing more efficient synthesis methods and exploring the potential biological activities of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide”.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-5-3-4-14(12-15)19(24)22-16-10-8-13(9-11-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSDCHYHQNMGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-butyl-4-ethyl-2-[2-(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5590765.png)
![N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5590770.png)

![ethyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5590783.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(3-furoyl)piperidine](/img/structure/B5590785.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5590787.png)
![3-({[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5590791.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5590802.png)
![8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5590803.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5590813.png)
![N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5590817.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5590827.png)
![2-ethyl-8-{[5-(ethylthio)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5590834.png)
![8-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5590862.png)